molecular formula C21H26N2O4 B4890468 2-[(1-acetyl-4-piperidinyl)oxy]-N-allyl-5-methoxy-N-2-propyn-1-ylbenzamide

2-[(1-acetyl-4-piperidinyl)oxy]-N-allyl-5-methoxy-N-2-propyn-1-ylbenzamide

Cat. No. B4890468
M. Wt: 370.4 g/mol
InChI Key: JXQCUXRYPSSFND-UHFFFAOYSA-N
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Description

2-[(1-acetyl-4-piperidinyl)oxy]-N-allyl-5-methoxy-N-2-propyn-1-ylbenzamide, also known as AL-LAD, is a chemical compound that belongs to the lysergamide family. It is a derivative of lysergic acid diethylamide (LSD) and has gained attention in scientific research due to its potential use in the treatment of various medical conditions.

Mechanism of Action

2-[(1-acetyl-4-piperidinyl)oxy]-N-allyl-5-methoxy-N-2-propyn-1-ylbenzamide is a partial agonist of the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of LSD. It also has a high affinity for the dopamine D2 receptor, which may contribute to its potential use in addiction treatment.
Biochemical and Physiological Effects:
2-[(1-acetyl-4-piperidinyl)oxy]-N-allyl-5-methoxy-N-2-propyn-1-ylbenzamide has been shown to induce hallucinogenic effects similar to LSD, including altered perception, thought, and mood. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature.

Advantages and Limitations for Lab Experiments

2-[(1-acetyl-4-piperidinyl)oxy]-N-allyl-5-methoxy-N-2-propyn-1-ylbenzamide has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT2A receptor. However, its hallucinogenic effects may limit its use in certain types of studies, and its potential for abuse may also be a concern.

Future Directions

There are several future directions for research on 2-[(1-acetyl-4-piperidinyl)oxy]-N-allyl-5-methoxy-N-2-propyn-1-ylbenzamide, including its potential use in the treatment of various medical conditions, as well as its potential use in addiction treatment. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-[(1-acetyl-4-piperidinyl)oxy]-N-allyl-5-methoxy-N-2-propyn-1-ylbenzamide involves the reaction of lysergic acid with acetic anhydride to form LSD, which is then reacted with piperidine to form 1-acetyl-lysergic acid diethylamide. This is then reacted with allyl bromide to form N-allyl-1-acetyl-lysergic acid diethylamide, which is then reacted with propargylamine to form 2-[(1-acetyl-4-piperidinyl)oxy]-N-allyl-5-methoxy-N-2-propyn-1-ylbenzamide.

Scientific Research Applications

2-[(1-acetyl-4-piperidinyl)oxy]-N-allyl-5-methoxy-N-2-propyn-1-ylbenzamide has been studied for its potential use in the treatment of various medical conditions such as anxiety, depression, and post-traumatic stress disorder (PTSD). It has also been studied for its potential use in pain management and addiction treatment.

properties

IUPAC Name

2-(1-acetylpiperidin-4-yl)oxy-5-methoxy-N-prop-2-enyl-N-prop-2-ynylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-5-11-23(12-6-2)21(25)19-15-18(26-4)7-8-20(19)27-17-9-13-22(14-10-17)16(3)24/h1,6-8,15,17H,2,9-14H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQCUXRYPSSFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)OC)C(=O)N(CC=C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-acetyl-4-piperidinyl)oxy]-N-allyl-5-methoxy-N-2-propyn-1-ylbenzamide

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